molecular formula C9H7F2N3O5 B11107674 2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide

Cat. No.: B11107674
M. Wt: 275.17 g/mol
InChI Key: KFLONSGGWQBJCR-UHFFFAOYSA-N
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Description

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide is an organic compound characterized by the presence of two fluorine atoms, a methyl group, and two nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with 2-methyl-3,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives where fluorine atoms are replaced by other functional groups.

Scientific Research Applications

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application, but generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoroacetamide: Lacks the nitro and methyl groups, making it less reactive.

    2-methyl-3,5-dinitrobenzamide: Lacks the fluorine atoms, affecting its chemical properties and reactivity.

    2,2-difluoro-N-(3,5-dinitrophenyl)acetamide: Similar structure but without the methyl group, leading to different steric and electronic effects.

Uniqueness

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide is unique due to the combination of fluorine atoms, nitro groups, and a methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7F2N3O5

Molecular Weight

275.17 g/mol

IUPAC Name

2,2-difluoro-N-(2-methyl-3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C9H7F2N3O5/c1-4-6(12-9(15)8(10)11)2-5(13(16)17)3-7(4)14(18)19/h2-3,8H,1H3,(H,12,15)

InChI Key

KFLONSGGWQBJCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(F)F

Origin of Product

United States

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